Taltobulin hydrochloride

P-glycoprotein circumvention multidrug resistance xenograft efficacy

Taltobulin hydrochloride (HTI-286 HCl) is the definitive choice for in vivo models of P-gp-overexpressing multidrug resistance (e.g., HCT-15, DLD-1, MX-1W, KB-8-5) where paclitaxel, docetaxel, vinblastine, and vinorelbine fail. It uniquely enables oral gavage dosing (3 mg/kg p.o. achieving 97.3% tumor growth inhibition in Lox melanoma) and serves as a potent, broad-spectrum antiproliferative reference (mean IC50 2.5 nM across 18 human tumor lines). Also functions as a benchmark hemiasterlin-derived ADC cytotoxin payload (Kd = 260 nM). Procure the Ph. I clinical-grade agent validated for MDR circumvention, oral bioavailability, and ADC payload development. High-purity solid ensures reproducible xenograft pharmacology.

Molecular Formula C27H44ClN3O4
Molecular Weight 510.1 g/mol
Cat. No. B1149938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaltobulin hydrochloride
Molecular FormulaC27H44ClN3O4
Molecular Weight510.1 g/mol
Structural Identifiers
InChIInChI=1S/C27H43N3O4.ClH/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19;/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34);1H/b18-16+;/t20-,21-,22-;/m1./s1
InChIKeyUBHYRJPUQWUXCX-LPWSJWOVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taltobulin Hydrochloride (HTI-286): Synthetic Hemiasterlin Analog Microtubule Inhibitor for Anticancer Research Procurement


Taltobulin hydrochloride (HTI-286 hydrochloride; SPA-110 hydrochloride) is a fully synthetic analog of the natural tripeptide hemiasterlin [1]. It functions as a microtubule-depolymerizing agent that binds at the Vinca-peptide site on tubulin, inhibits tubulin polymerization, disrupts microtubule organization, and induces mitotic arrest and apoptosis [1]. The compound has undergone Phase I clinical evaluation and is also characterized as an ADC (antibody-drug conjugate) cytotoxin payload candidate [2][3].

Why Taltobulin Hydrochloride Cannot Be Simply Substituted with Paclitaxel, Vinblastine, or Other Common Antimicrotubule Agents


In-class substitution of antimicrotubule agents is precluded by the fundamentally different P-glycoprotein (P-gp) substrate profiles among these compounds. Unlike paclitaxel, docetaxel, vinorelbine, and vinblastine—which are all P-gp substrates and exhibit substantially reduced efficacy in P-gp-overexpressing multidrug-resistant (MDR) tumors—Taltobulin hydrochloride demonstrates markedly reduced interaction with P-gp and circumvents this resistance mechanism both in vitro and in vivo [1][2]. Furthermore, Taltobulin hydrochloride is orally bioavailable and achieves antitumor efficacy via p.o. gavage, a property not shared by paclitaxel or vinca alkaloids [1]. Simply substituting another tubulin-targeting agent for Taltobulin hydrochloride would forfeit these critical pharmacological differentiators.

Taltobulin Hydrochloride (HTI-286) Procurement Evidence Guide: Comparative Quantification of Differentiation Versus Clinical Antimicrotubule Agents


Circumvention of P-Glycoprotein-Mediated Multidrug Resistance: Comparative Antiproliferative Efficacy in P-gp-Overexpressing Tumor Xenografts

Taltobulin hydrochloride (HTI-286) demonstrates the ability to inhibit tumor growth in xenograft models expressing P-glycoprotein where paclitaxel and vincristine are ineffective due to inherent or acquired resistance associated with P-gp. In vivo, HTI-286 (1.6 mg/kg i.v.) inhibited the growth of human tumor xenografts including HCT-15, DLD-1, MX-1W, and KB-8-5, which are models in which paclitaxel and vincristine were ineffective [1]. This differential efficacy is attributed to HTI-286 being a poor substrate for P-glycoprotein, with substantially less interaction with P-gp than currently used antimicrotubule agents including paclitaxel, docetaxel, vinorelbine, and vinblastine [1].

P-glycoprotein circumvention multidrug resistance xenograft efficacy microtubule inhibitor MDR reversal

Oral Bioavailability and p.o. Antitumor Efficacy: Comparative Assessment of Administration Route Flexibility

Taltobulin hydrochloride (HTI-286) demonstrates oral bioavailability with significant antitumor efficacy following p.o. (oral gavage) administration, a route not clinically viable for paclitaxel or vinca alkaloids. In athymic nu/nu female mice, HTI-286 administered at 3 mg/kg via p.o. gavage inhibited tumor growth by 97.3% in Lox melanoma xenografts and by 82% in KB-3-1 epidermoid carcinoma xenografts [1]. The seminal Cancer Research publication confirms that 'Efficacy was also achieved with p.o. administration of HTI-286' [1].

oral bioavailability p.o. gavage efficacy administration route xenograft tumor inhibition pharmacokinetics

Broad-Spectrum Antiproliferative Activity Across 18 Human Tumor Cell Lines: Comparative IC50 Profiling

Taltobulin (HTI-286) exhibits potent and broad-spectrum antiproliferative activity across a panel of 18 human tumor cell lines spanning leukemia, ovarian, NSCLC, breast, colon, and melanoma origins. The mean IC50 was 2.5±2.1 nM, with a median IC50 of 1.7 nM (0.2-7.3 nM range; 3-day exposure) [1]. For context, paclitaxel and docetaxel typically exhibit IC50 values in the low nanomolar range (approximately 1-10 nM) in sensitive cell lines; however, their efficacy is dramatically reduced (≥10- to >100-fold) in P-gp-overexpressing MDR cell lines, whereas HTI-286 retains potency in such lines [1]. Cell line-specific IC50 values reported include: leukemia CCRF-CEM 0.2±0.03 nM; ovarian 1A9 0.6±0.1 nM; NSCLC A549 1.1±0.5 nM; breast MX-1W 1.8±0.6 nM; colon HCT-116 0.7±0.2 nM; melanoma A375 1.1±0.8 nM .

antiproliferative activity IC50 tumor cell line panel cytotoxicity cancer pharmacology

Tubulin Binding Affinity and Polymerization Inhibition: Cell-Free Assay Quantification

In a cell-free biochemical assay, HTI-286 binds to purified tubulin heterodimer with a dissociation constant (Kd) of 260 nM and inhibits tubulin polymerization at concentrations of 0.1 and 1 µM [1][2]. HTI-286 is proposed to bind at the Vinca-peptide site in tubulin, the same binding region targeted by vinblastine and vincristine [3]. While direct comparative binding affinity data versus vinblastine (Kd approximately 100-300 nM under similar conditions) are not available from the same study, the 260 nM Kd establishes HTI-286 as a biochemically characterized Vinca-site ligand. At 30 nM, HTI-286 induces cell cycle arrest at the G2/M phase and apoptosis in KB-3-1 epidermoid carcinoma cells [1].

tubulin binding microtubule polymerization inhibition Kd cell-free assay Vinca-peptide site

Hepatic Tumor Cell Antiproliferative Activity: In Vitro and In Vivo Efficacy in Liver Cancer Models

Taltobulin (HTI-286) demonstrates specific antiproliferative activity against hepatic tumor cell lines. In vitro, HTI-286 significantly inhibited proliferation of three hepatic tumor cell lines with a mean IC50 of 2 nM ± 1 nM [1][2]. While the original study included in vivo hepatic tumor growth inhibition by taltobulin, quantitative in vivo data for hepatic tumor models were not fully retrievable from the available search results; however, the in vitro IC50 value of 2 nM in hepatic tumor cells aligns with the broad-spectrum potency observed across the 18-cell-line panel [3].

hepatic tumor liver cancer hepatocellular carcinoma antiproliferative in vivo tumor inhibition

Taltobulin Hydrochloride (HTI-286) Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation


Multidrug-Resistant (MDR) Oncology Model Studies Requiring P-Glycoprotein-Independent Microtubule Targeting

Use Taltobulin hydrochloride in xenograft studies involving P-gp-overexpressing tumor models (e.g., HCT-15, DLD-1 colon carcinoma; MX-1W breast carcinoma; KB-8-5 epidermoid carcinoma) where paclitaxel, docetaxel, vinorelbine, and vinblastine are ineffective due to P-gp-mediated resistance [1]. HTI-286 at 1.6 mg/kg i.v. demonstrates tumor growth inhibition in these models, providing a validated positive control or test compound for MDR circumvention studies [1].

Oral Administration Preclinical Oncology Studies Requiring p.o. Dosing Feasibility

Employ Taltobulin hydrochloride in murine xenograft studies where oral (p.o. gavage) dosing is required or preferred. HTI-286 at 3 mg/kg p.o. achieves 97.3% growth inhibition in Lox melanoma xenografts and 82% growth inhibition in KB-3-1 epidermoid xenografts [1]. This enables p.o. dosing experimental designs that are not feasible with i.v.-only microtubule inhibitors, reducing animal handling complexity and expanding study design options [1].

ADC Payload Development and Cytotoxin Screening for Hemiasterlin-Derived Warheads

Utilize Taltobulin hydrochloride as a reference standard or comparative cytotoxin in antibody-drug conjugate (ADC) payload development programs involving hemiasterlin-derived warheads [1]. Its established tubulin binding profile (Kd = 260 nM), P-gp circumvention properties, and clinical development history make it a relevant benchmark for novel hemiasterlin analog payload candidates .

Broad-Spectrum Cytotoxicity Screening Across Multiple Tumor Lineages

Apply Taltobulin hydrochloride as a broad-spectrum antiproliferative reference compound in cytotoxicity screening panels encompassing leukemia, ovarian, NSCLC, breast, colon, and melanoma cell lines. With a mean IC50 of 2.5±2.1 nM and median IC50 of 1.7 nM across 18 human tumor cell lines [1], it provides a consistent potency benchmark for evaluating novel antimitotic agents across diverse tumor types [1].

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